

CDK2-IN-29: An In-depth Technical Guide to Target Protein Interactions

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Compound of Interest

Compound Name: CDK2-IN-29

Cat. No.: B10758379

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For Researchers, Scientists, and Drug Development Professionals

Abstract

CDK2-IN-29, also identified as compound 13q in its discovery publication, is a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression. This technical guide provides a comprehensive overview of the target protein interactions of **CDK2-IN-29**, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways and experimental workflows. The information is intended to support researchers and drug development professionals in their exploration of CDK2 inhibition for therapeutic applications.

Introduction to CDK2 and its Inhibition

Cyclin-Dependent Kinase 2 (CDK2) is a serine/threonine kinase that plays a pivotal role in the G1/S phase transition of the cell cycle. Its activity is tightly regulated by the binding of cyclin partners, primarily Cyclin E and Cyclin A. The CDK2/Cyclin E complex is crucial for initiating DNA replication, while the CDK2/Cyclin A complex is involved in the progression and completion of the S phase. Dysregulation of CDK2 activity is a common feature in many cancers, making it an attractive target for anticancer drug development.

CDK2-IN-29 is a small molecule inhibitor that has demonstrated significant potency against CDK2. Understanding its specific interactions with its primary targets and potential off-targets is crucial for its development as a therapeutic agent.

Quantitative Analysis of CDK2-IN-29 Target Interactions

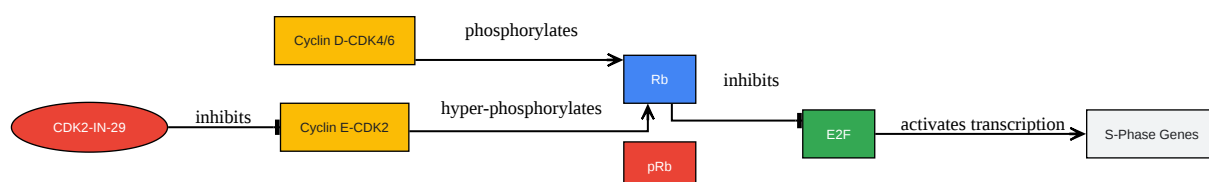
CDK2-IN-29 has been evaluated for its inhibitory activity against CDK2 and other kinases. The following table summarizes the available quantitative data.

Target Protein	Inhibitory Potency (IC50)
CDK2	96 nM[1]
CDK4	360 nM[1]

IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Signaling Pathways Modulated by CDK2 Inhibition

Inhibition of CDK2 by **CDK2-IN-29** disrupts the normal progression of the cell cycle, primarily by arresting cells at the G1/S checkpoint. This is achieved by preventing the phosphorylation of key substrates necessary for DNA replication. One of the most critical substrates of the CDK2/Cyclin E complex is the Retinoblastoma protein (Rb). Phosphorylation of Rb by CDK2 leads to the release of the E2F transcription factor, which in turn activates the transcription of genes required for S-phase entry. By inhibiting CDK2, **CDK2-IN-29** prevents Rb phosphorylation, keeping E2F in an inactive state and thereby halting cell cycle progression.



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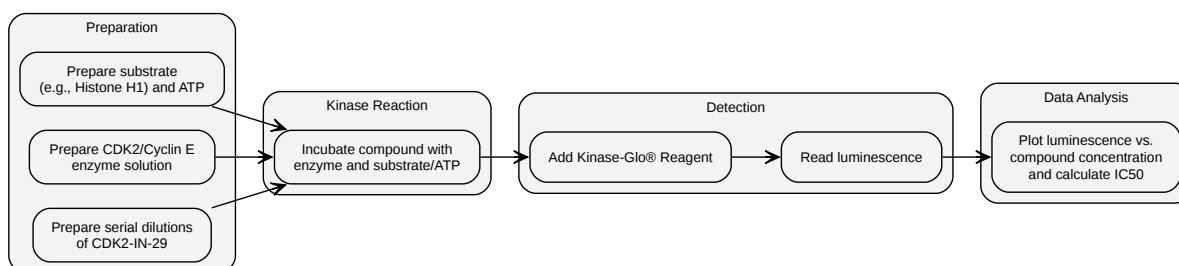
CDK2-Rb Signaling Pathway

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of **CDK2-IN-29**'s target interactions.

In Vitro Kinase Inhibition Assay (Luminescent)

This protocol describes a common method to determine the in vitro inhibitory activity of a compound against a specific kinase.



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In Vitro Kinase Inhibition Assay Workflow

Materials:

- Recombinant human CDK2/Cyclin E or CDK2/Cyclin A complex
- Kinase substrate (e.g., Histone H1)
- Adenosine triphosphate (ATP)
- **CDK2-IN-29**

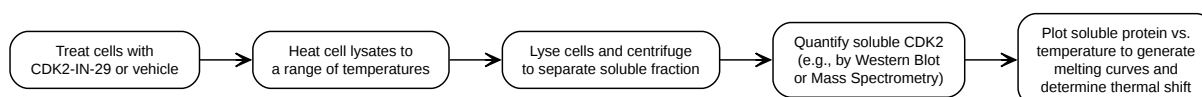
- Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
- Luminescent kinase assay kit (e.g., Kinase-Glo®)
- White opaque 96- or 384-well plates

Procedure:

- **Compound Preparation:** Prepare a serial dilution of **CDK2-IN-29** in the kinase assay buffer. A typical starting concentration might be 10 μM with 3-fold serial dilutions.
- **Reaction Setup:** In a well of a microplate, add the CDK2/Cyclin complex, the kinase substrate, and the test compound (**CDK2-IN-29**) at various concentrations.
- **Initiation of Reaction:** Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be close to the K_m value for the specific kinase.
- **Incubation:** Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
- **Detection:** Add the luminescent kinase assay reagent to each well. This reagent measures the amount of ATP remaining in the well. The luminescent signal is inversely proportional to the kinase activity.
- **Data Analysis:** Measure the luminescence using a plate reader. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement of a compound in a cellular environment.



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Cellular Thermal Shift Assay (CETSA) Workflow

Materials:

- Cultured cells of interest
- **CDK2-IN-29**
- Cell lysis buffer
- Phosphate-buffered saline (PBS)
- Equipment for heating (e.g., PCR machine)
- Centrifuge
- SDS-PAGE and Western blotting reagents or mass spectrometer

Procedure:

- Cell Treatment: Treat cultured cells with **CDK2-IN-29** or a vehicle control for a specified time.
- Harvesting and Lysis: Harvest the cells, wash with PBS, and resuspend in lysis buffer.
- Heating: Aliquot the cell lysate into PCR tubes and heat them to a range of different temperatures for a short period (e.g., 3 minutes).
- Separation of Soluble Fraction: Centrifuge the heated lysates at high speed to pellet the aggregated, denatured proteins.
- Protein Quantification: Carefully collect the supernatant containing the soluble proteins. The amount of soluble CDK2 at each temperature is quantified, typically by Western blotting using a CDK2-specific antibody or by mass spectrometry.
- Data Analysis: Plot the amount of soluble CDK2 as a function of temperature for both the treated and control samples. A shift in the melting curve to a higher temperature in the presence of **CDK2-IN-29** indicates target engagement and stabilization of the protein.

Isothermal Titration Calorimetry (ITC)

ITC is a biophysical technique used to directly measure the heat changes that occur upon binding of a ligand to a macromolecule, providing a complete thermodynamic profile of the interaction.

Materials:

- Purified recombinant CDK2 protein
- **CDK2-IN-29**
- Dialysis buffer (ensure the buffer for the protein and the compound are identical)
- Isothermal titration calorimeter

Procedure:

- **Sample Preparation:** Dialyze the purified CDK2 protein against the chosen buffer extensively. Dissolve **CDK2-IN-29** in the same final dialysis buffer. Degas both solutions before the experiment.
- **Instrument Setup:** Load the CDK2 solution into the sample cell of the calorimeter and the **CDK2-IN-29** solution into the injection syringe.
- **Titration:** Perform a series of small, sequential injections of the **CDK2-IN-29** solution into the CDK2 solution while maintaining a constant temperature.
- **Data Acquisition:** The instrument measures the heat released or absorbed during each injection.
- **Data Analysis:** The raw data (a series of heat spikes) is integrated to obtain the heat change per injection. This is then plotted against the molar ratio of ligand to protein. The resulting binding isotherm is fitted to a suitable binding model to determine the binding affinity (K_d), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.

Conclusion

CDK2-IN-29 is a potent inhibitor of CDK2 with a demonstrated effect on cell cycle progression. The quantitative data and experimental protocols provided in this guide offer a foundational understanding of its target interactions. Further characterization, including comprehensive kinome profiling and quantitative proteomics, would provide a more complete picture of its cellular effects and inform its potential as a therapeutic agent. The methodologies outlined here serve as a robust starting point for researchers and drug developers to further investigate the mechanism of action of **CDK2-IN-29** and other CDK2 inhibitors.

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References

- [1. medchemexpress.com \[medchemexpress.com\]](https://www.medchemexpress.com)
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